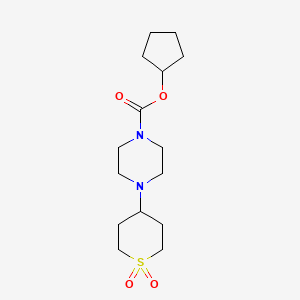
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to bind to the active site of certain enzymes, thereby preventing their activity and leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to have neuroprotective effects in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable candidate for various lab experiments. However, one of the limitations of this compound is its relatively limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate. One area of interest is in the development of new drug candidates based on this compound, particularly for the treatment of cancer and neurological disorders. Additionally, this compound has potential applications in the development of new materials and in the study of organic reactions, making it an important area of research for the field of chemistry.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to lead to significant advancements in the fields of medicine and chemistry.
合成法
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction of the resulting product with 4-(2-aminoethyl)morpholine. The final step involves the reaction of the intermediate product with thionyl chloride and subsequent purification steps to obtain the final product.
科学的研究の応用
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for various diseases, including cancer and neurological disorders. Additionally, this compound has been used in the development of new materials and in the study of organic reactions.
特性
IUPAC Name |
cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S/c18-15(21-14-3-1-2-4-14)17-9-7-16(8-10-17)13-5-11-22(19,20)12-6-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFKNNOFXOMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

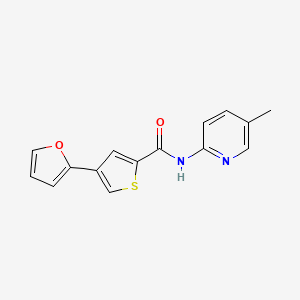
![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
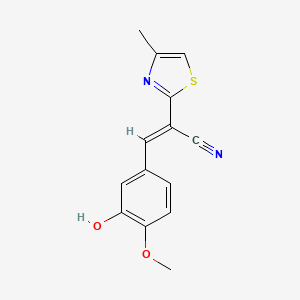
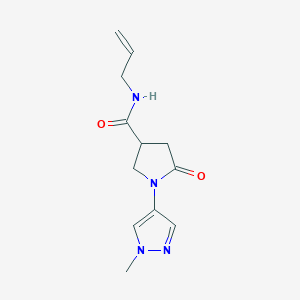
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)
![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
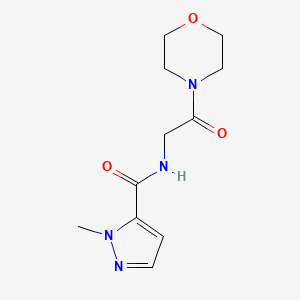
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)